N-(2-cyclopropylsulfonylethyl)-3,3,5,5-tetramethylazepane-1-carboxamide
Description
N-(2-cyclopropylsulfonylethyl)-3,3,5,5-tetramethylazepane-1-carboxamide is a synthetic organic compound characterized by its unique structural features, including a cyclopropylsulfonylethyl group and a tetramethylazepane ring
Properties
IUPAC Name |
N-(2-cyclopropylsulfonylethyl)-3,3,5,5-tetramethylazepane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H30N2O3S/c1-15(2)7-9-18(12-16(3,4)11-15)14(19)17-8-10-22(20,21)13-5-6-13/h13H,5-12H2,1-4H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDEDAGDDRSEXIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCN(CC(C1)(C)C)C(=O)NCCS(=O)(=O)C2CC2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H30N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-cyclopropylsulfonylethyl)-3,3,5,5-tetramethylazepane-1-carboxamide typically involves multiple steps:
Formation of the Azepane Ring: The azepane ring can be synthesized through a cyclization reaction involving appropriate precursors such as diamines and dihalides under basic conditions.
Introduction of the Tetramethyl Groups: The tetramethyl groups are introduced via alkylation reactions using methylating agents like methyl iodide in the presence of a strong base.
Attachment of the Cyclopropylsulfonylethyl Group: This step involves the reaction of the azepane derivative with a cyclopropylsulfonyl chloride in the presence of a base like triethylamine to form the sulfonamide linkage.
Final Carboxamide Formation: The carboxamide group is introduced through an amidation reaction using carboxylic acid derivatives and coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated synthesis and purification systems would be essential to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropylsulfonylethyl group, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can target the sulfonamide group, converting it to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the sulfonamide nitrogen, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, under anhydrous conditions.
Substitution: Alkyl halides, in the presence of a base like sodium hydride or potassium carbonate.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of N-alkylated derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-(2-cyclopropylsulfonylethyl)-3,3,5,5-tetramethylazepane-1-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound is investigated for its potential as a bioactive molecule. Studies focus on its interactions with biological macromolecules and its effects on cellular processes.
Medicine
In medicinal chemistry, the compound is explored for its potential therapeutic applications. Its structural features make it a candidate for drug development, particularly in targeting specific enzymes or receptors involved in disease pathways.
Industry
In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings, due to its stability and functional group versatility.
Mechanism of Action
The mechanism of action of N-(2-cyclopropylsulfonylethyl)-3,3,5,5-tetramethylazepane-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropylsulfonylethyl group can enhance binding affinity through hydrophobic interactions, while the azepane ring provides structural rigidity. These interactions can modulate the activity of the target proteins, leading to desired biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(2-cyclopropylsulfonylethyl)-3,3,5,5-tetramethylpiperidine-1-carboxamide
- N-(2-cyclopropylsulfonylethyl)-3,3,5,5-tetramethylhexane-1-carboxamide
Uniqueness
Compared to similar compounds, N-(2-cyclopropylsulfonylethyl)-3,3,5,5-tetramethylazepane-1-carboxamide stands out due to its azepane ring, which provides a unique spatial arrangement and electronic environment. This can result in different reactivity and binding properties, making it a valuable compound for specific applications in research and industry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
